5-Chloro-4,4,6,6-tetraethoxy-3,7-dioxa-4,6-disilanonane
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Overview
Description
5-Chloro-4,4,6,6-tetraethoxy-3,7-dioxa-4,6-disilanonane is a chemical compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms within their molecular structure, often leading to unique chemical and physical properties. The compound’s structure includes chlorine, ethoxy groups, and a disilane backbone, making it a versatile molecule for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4,4,6,6-tetraethoxy-3,7-dioxa-4,6-disilanonane typically involves the reaction of chlorosilanes with ethoxy-containing reagents under controlled conditions. One common method involves the reaction of 5-chlorosilane with tetraethoxysilane in the presence of a catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving precise temperature control and the use of high-purity reagents. The final product is typically purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4,4,6,6-tetraethoxy-3,7-dioxa-4,6-disilanonane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ethoxy groups can be hydrolyzed to form silanol groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophiles: Such as amines or alcohols for substitution reactions.
Acids or Bases: For hydrolysis reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
Substituted Silanes: From substitution reactions.
Silanols: From hydrolysis reactions.
Oxidized or Reduced Silanes: From oxidation and reduction reactions.
Scientific Research Applications
5-Chloro-4,4,6,6-tetraethoxy-3,7-dioxa-4,6-disilanonane has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential as a therapeutic agent in various medical applications.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its ability to form strong bonds with various substrates.
Mechanism of Action
The mechanism of action of 5-Chloro-4,4,6,6-tetraethoxy-3,7-dioxa-4,6-disilanonane involves its interaction with molecular targets through its functional groups. The chlorine atom and ethoxy groups can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing molecular structures. The disilane backbone provides stability and flexibility, allowing the compound to interact with a wide range of molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
- 4,4,6,6-Tetraethoxy-5-methyl-3,7-dioxa-4,6-disilanonane
- 4,4,6,6-Tetramethyl-3,7-dioxa-4,6-disilanonane
- 5-Bromo-4,4,6,6-tetraethoxy-3,7-dioxa-4,6-disilanonane
Uniqueness
5-Chloro-4,4,6,6-tetraethoxy-3,7-dioxa-4,6-disilanonane is unique due to the presence of the chlorine atom, which imparts distinct reactivity and chemical properties compared to its analogs. The ethoxy groups provide solubility and reactivity, while the disilane backbone offers structural stability. These features make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
112667-59-1 |
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Molecular Formula |
C13H31ClO6Si2 |
Molecular Weight |
375.00 g/mol |
IUPAC Name |
[chloro(triethoxysilyl)methyl]-triethoxysilane |
InChI |
InChI=1S/C13H31ClO6Si2/c1-7-15-21(16-8-2,17-9-3)13(14)22(18-10-4,19-11-5)20-12-6/h13H,7-12H2,1-6H3 |
InChI Key |
OMLOKCRTJYFQSE-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](C([Si](OCC)(OCC)OCC)Cl)(OCC)OCC |
Origin of Product |
United States |
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